Diornithine oxoglurate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diornithine oxoglurate can be synthesized through the reaction of ornithine with alpha-ketoglutaric acid. The reaction typically involves mixing equimolar amounts of ornithine and alpha-ketoglutaric acid in an aqueous solution, followed by adjusting the pH to facilitate the formation of the salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diornithine oxoglurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amino or hydroxyl groups .
Scientific Research Applications
Diornithine oxoglurate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and as a reagent in biochemical assays.
Biology: It plays a role in the urea cycle and is used to study nitrogen metabolism.
Medicine: It is used in liver therapy and to improve nutritional health in elderly patients.
Industry: It is used in the production of amino acids and other biochemicals.
Mechanism of Action
Diornithine oxoglurate exerts its effects through several mechanisms:
Nitrogen Disposal: Ornithine, a component of this compound, allows for the disposal of excess nitrogen by converting it into urea.
Precursor for Other Amino Acids: It acts as a precursor for the synthesis of citrulline and arginine, which are important for various metabolic processes.
Growth Hormone Release: It stimulates the release of growth hormone, which has anabolic effects and aids in tissue repair.
Comparison with Similar Compounds
Similar Compounds
Ornithine: An amino acid involved in the urea cycle.
Alpha-Ketoglutaric Acid: A key intermediate in the TCA cycle.
Citrulline: Another amino acid involved in the urea cycle.
Arginine: An amino acid synthesized from ornithine and involved in various metabolic processes.
Uniqueness
Diornithine oxoglurate is unique due to its dual role in nitrogen disposal and as a precursor for other amino acids. Its combination of ornithine and alpha-ketoglutaric acid allows it to participate in both the urea cycle and the TCA cycle, making it a versatile compound in biochemical and medical applications .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12N2O2.C5H6O5/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZWEWUFDLGQKZ-SCGRZTRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5144-42-3 | |
Record name | Ornithine alpha-ketoglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-ornithine 2-oxoglutarate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIORNITHINE OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URK9D85MYO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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